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Compound of Interest

Compound Name:
Methyl 3-bromo-4-hydroxy-5-

nitrobenzoate

CAS No.: 40258-72-8

Cat. No.: B1590988

Get Quote

Introduction: The "Linchpin" Scaffold
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate represents a highly versatile, tetrasubstituted

benzene scaffold. Its value in medicinal chemistry lies in its orthogonal reactivity profile: four

distinct functional groups (phenol, aryl bromide, nitro, and methyl ester) allow for sequential,

regioselective diversification.

This application note details the strategic protocols for transforming this core building block into

two high-value pharmacophore classes: 7-substituted Benzoxazole-5-carboxylates (via nitro

reduction/cyclization) and Biaryl-3-carboxylates (via Suzuki-Miyaura coupling).

Strategic Reactivity Analysis
The molecule presents a unique electronic environment:

Phenol (C4-OH): Highly acidic (
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) due to the ortho-nitro and para-ester electron-withdrawing groups (EWGs). This facilitates
alkylation under mild conditions but requires care to avoid O-dealkylation during subsequent
steps.

Aryl Bromide (C3-Br): Sterically crowded but electronically activated for oxidative addition,

making it a prime candidate for Pd-catalyzed cross-coupling.

Nitro Group (C5-NO

): A latent amine. Its reduction in the presence of the C3-bromide requires chemoselective
conditions to prevent hydrodehalogenation.

Methyl Ester (C1-COOMe): stable anchor for late-stage amidation or hydrolysis.
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Figure 1: Orthogonal reactivity map of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate showing

divergent synthetic pathways.

Protocol 1: Chemoselective O-Alkylation
Objective: Protection or functionalization of the phenolic hydroxyl. Rationale: The high acidity of

the phenol allows the use of weak bases, preventing hydrolysis of the methyl ester.

Materials
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Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq)

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

Potassium Carbonate (

) (1.5 eq)

Solvent: DMF (Dimethylformamide) or Acetone

Procedure
Dissolution: Dissolve the substrate (1.0 eq) in DMF (5 mL/mmol). The solution will likely be

yellow/orange due to the nitrophenol.

Base Addition: Add

(1.5 eq) in one portion. Stir for 15 minutes at room temperature. The color may deepen to
red/orange (phenolate formation).

Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

Note: For volatile halides like MeI, use a sealed tube or condenser.

Reaction: Stir at 40–60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

Workup: Pour the mixture into ice-cold water (10x volume). The product usually precipitates.

If Solid: Filter, wash with water, and dry under vacuum.

If Oil: Extract with EtOAc, wash with brine (3x) to remove DMF, dry over

, and concentrate.

Critical Control Point: Avoid strong bases like NaOH or LiOH to prevent hydrolysis of the methyl

ester.
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Protocol 2: Palladium-Catalyzed Cross-Coupling
(Suzuki-Miyaura)
Objective: Installation of aryl/heteroaryl groups at the C3 position. Rationale: The C3-bromide is

sterically crowded by the ortho-OH and ortho-Ester (positions 4 and 2/6 relation). The use of

active phosphine ligands is crucial.

Materials
Methyl 3-bromo-4-alkoxy-5-nitrobenzoate (Product from Protocol 1) (1.0 eq)

Note: It is recommended to protect the OH first to prevent catalyst poisoning.

Aryl Boronic Acid (1.5 eq)

Catalyst:

(5 mol%)

Base:

(3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure
Degassing: Charge a reaction vial with the bromide (1.0 eq), boronic acid (1.5 eq), base (3.0

eq), and catalyst (5 mol%). Seal the vial. Evacuate and backfill with Nitrogen (

) three times.

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

Reaction: Heat to 90°C for 12–16 hours.

Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc and wash with

water/brine.
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Purification: Silica gel chromatography is required to separate the biaryl product from de-

brominated byproducts (if any).

Protocol 3: Nitro Reduction & Cyclization to
Benzoxazoles
Objective: Synthesis of the benzoxazole core while retaining the C3-bromide (if not previously

coupled). Challenge: Standard catalytic hydrogenation (

) often causes hydrodehalogenation (loss of Br). Solution: Use a chemoselective metal-
mediated reduction (Fe or SnCl2).

Step A: Selective Nitro Reduction
Setup: Suspend Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) in Ethanol/Water

(3:1).

Reagent: Add Ammonium Chloride (

, 5.0 eq) and Iron Powder (Fe, 5.0 eq).

Reaction: Heat to reflux (80°C) for 2–4 hours.

Observation: The yellow suspension will turn dark/black (iron oxides).

Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

Isolation: Concentrate the filtrate. The amine intermediate (Methyl 3-amino-5-bromo-4-

hydroxybenzoate) is often unstable to oxidation; proceed immediately to cyclization or store

under

.

Step B: Cyclization to Benzoxazole
Reagent: Dissolve the crude amine in Triethyl Orthoformate (TEOF) (excess, acts as

solvent) or TEOF/THF mixture.

Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).
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Reaction: Reflux (100–110°C) for 3–6 hours.

Mechanism: The amine condenses with TEOF to form an imidate, which cyclizes with the

phenol to form the benzoxazole ring.

Product: Methyl 7-bromo-1,3-benzoxazole-5-carboxylate.
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Figure 2: Workflow for the synthesis of the 7-bromo-benzoxazole scaffold.

Summary of Reaction Conditions
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Transformation Reagents Conditions Key Precaution

O-Alkylation
R-X,

, DMF
60°C, 2h

Avoid strong bases

(NaOH) to protect

ester.

Suzuki Coupling

Ar-B(OH)

, Pd(dppf)Cl

90°C, Dioxane/H

O

Degas solvents

thoroughly; protect

OH first.

Nitro Reduction

Fe,

, EtOH/H

O

Reflux, 3h

Do NOT use H

/Pd-C (risks

debromination).

Benzoxazole

Cyclization

Triethyl Orthoformate,

pTSA
Reflux, 4h

Use crude amine

immediately to avoid

oxidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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